4-Nitrobiphenyl-2-carboxylic acid
Overview
Description
4-Nitrobiphenyl-2-carboxylic acid, also known as 4-nitro-2-carboxybiphenyl or 4-NCB, is an organic compound with the chemical formula C13H9NO4. It is a white to yellow, needle-like, crystalline solid .
Synthesis Analysis
The synthesis of carboxylic acids often involves the oxidation of compounds. Two useful procedures for preparing carboxylic acids involve the hydrolysis of nitriles and the carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound, and the carboxyl group eventually replaces the halogen .Molecular Structure Analysis
The molecular formula of this compound is C13H9NO4 . Its average mass is 243.215 Da and its monoisotopic mass is 243.053162 Da .Chemical Reactions Analysis
Carboxylic acids can undergo various types of reactions. They can form a carboxylate salt when deprotonated, which can then potentially react with an electrophile to complete a substitution of the hydroxyl hydrogen . They can also be reduced by reagents like LiAlH4 .Physical And Chemical Properties Analysis
Carboxylic acids, including this compound, are weak acids but are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises from the polar nature of the carbonyl group .Scientific Research Applications
Mesomorphic Phase Transitions
A study by Kutsumizu et al. (1994) explored the mesomorphic phase transitions of 4′-n-alkoxy-3′-nitrobiphenyl-4-carboxylic acids (ANBC), focusing on the D phase, which is optically isotropic. They found that the Sc-D phase transition temperature decreased with increasing carbon numbers in the alkoxy group, extending the temperature range of the D phase over 64° at n = 22. This research contributes to our understanding of the behavior of liquid crystals in various phases, which has implications for materials science and display technology applications (Kutsumizu, Yamada, & Yano, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-nitro-2-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)12-8-10(14(17)18)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCGDVQGIEGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977775 | |
Record name | 4-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62199-60-4 | |
Record name | (1,1'-Biphenyl)-2-carboxylic acid, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062199604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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